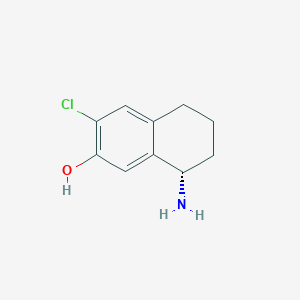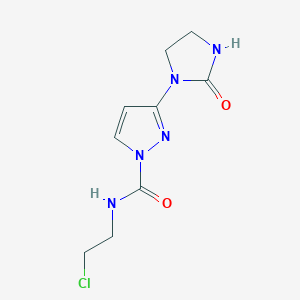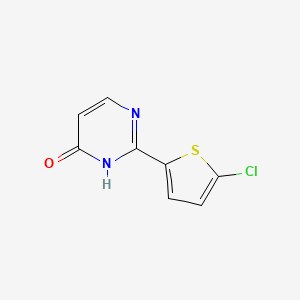acetic acid CAS No. 885275-43-4](/img/structure/B15226464.png)
[2-Amino-4-(tert-butoxycarbonyl)piperidin-1-yl](1H-indol-2-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid: is a complex organic compound that features both an indole and a piperidine moiety The indole structure is a significant heterocyclic system found in many natural products and pharmaceuticals, while the piperidine ring is a common motif in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the indole derivative, followed by the introduction of the piperidine moiety. The tert-butoxycarbonyl (Boc) group is often used as a protecting group for the amine functionality during the synthesis.
Indole Synthesis: The indole moiety can be synthesized using various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Piperidine Introduction: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the indole precursor.
Boc Protection: The Boc group is introduced to protect the amine functionality during the synthesis. This is typically done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
化学反应分析
Types of Reactions:
Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitro groups (NO2) can be introduced using appropriate reagents.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or trifluoroacetic acid (TFA).
Major Products:
Oxidation: Oxidized indole derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Hydrolysis: Free amine.
科学研究应用
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Biology:
Biological Probes: Used in the development of probes for studying biological systems.
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes due to its structural features.
Medicine:
Drug Development:
Industry:
Material Science: Potential use in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid would depend on its specific application. In medicinal chemistry, it could act by binding to specific receptors or enzymes, thereby modulating their activity. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The piperidine ring could enhance the compound’s binding affinity and specificity.
相似化合物的比较
Indole-3-acetic acid: A naturally occurring plant hormone with a similar indole structure.
Piperidine derivatives: Various piperidine-based compounds used in medicinal chemistry.
Uniqueness:
- The combination of the indole and piperidine moieties in 2-Amino-4-(tert-butoxycarbonyl)piperidin-1-ylacetic acid provides a unique structural framework that can be exploited for specific biological activities.
- The presence of the Boc protecting group allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
属性
CAS 编号 |
885275-43-4 |
|---|---|
分子式 |
C20H27N3O4 |
分子量 |
373.4 g/mol |
IUPAC 名称 |
2-[2-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-1-yl]-2-(1H-indol-2-yl)acetic acid |
InChI |
InChI=1S/C20H27N3O4/c1-20(2,3)27-19(26)13-8-9-23(16(21)11-13)17(18(24)25)15-10-12-6-4-5-7-14(12)22-15/h4-7,10,13,16-17,22H,8-9,11,21H2,1-3H3,(H,24,25) |
InChI 键 |
SOFZLINMLZKSCE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)C1CCN(C(C1)N)C(C2=CC3=CC=CC=C3N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Thia-8-azaspiro[5.5]undecane 2,2-dioxide hydrochloride](/img/structure/B15226382.png)








![6-Fluoro-3,3,9-trimethyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B15226432.png)

![1'-Benzyl-2,3-dihydrospiro[indene-1,2'-pyrrolidin]-5'-one](/img/structure/B15226438.png)


